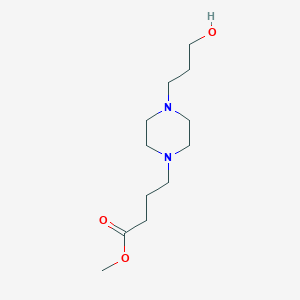![molecular formula C14H24N2O3 B13907358 tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(3-oxo-2-azaspiro[4The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Toluene: Common solvent for these reactions.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Research: Potentially useful in the development of biologically active molecules due to its unique structure.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate involves its reactivity towards nucleophiles and electrophiles. The spirocyclic structure provides a rigid framework that can interact with various molecular targets. The presence of the carbamate group allows for potential hydrogen bonding and electrostatic interactions, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[4.5]decan-7-carboxylate
Uniqueness
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an oxo and a carbamate group. This combination provides distinct reactivity and stability, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C14H24N2O3 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-5-4-6-14(7-10)8-11(17)15-9-14/h10H,4-9H2,1-3H3,(H,15,17)(H,16,18) |
Clave InChI |
AZUYRQSICPPFTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC2(C1)CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)
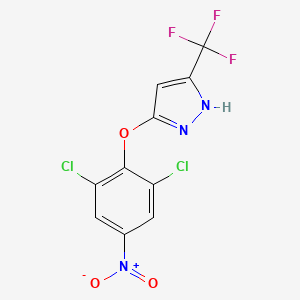
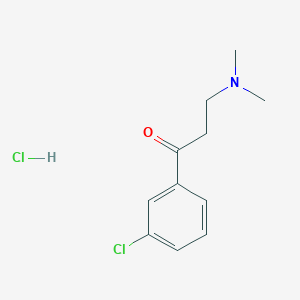
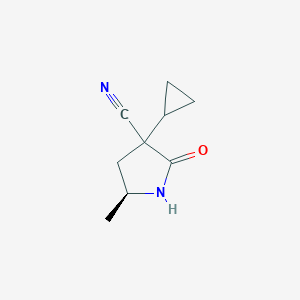
![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)

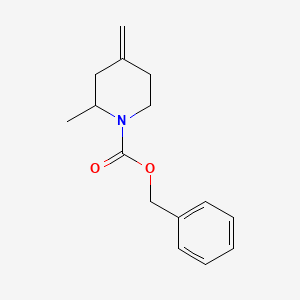
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
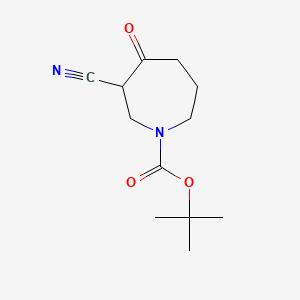
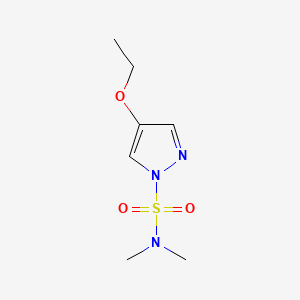
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)
